5-Methyl-2-(trifluoromethyl)phenylboronic acid
Description
5-Trifluoromethyl-2-formylphenylboronic acid is a structurally unique arylboronic acid derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a formyl (-CHO) group at the 2-position of the benzene ring (Figure 1, Scheme 2) . The CF₃ group is strongly electron-withdrawing, enhancing the compound’s acidity compared to non-fluorinated analogs. This compound exhibits dynamic equilibria in solution, isomerizing to form 3-hydroxybenzoxaborole under specific conditions (Scheme 3) . Its structural versatility enables applications in organic synthesis, antimicrobial agents, and enzyme inhibition studies. Notably, it demonstrates moderate antifungal activity against Candida albicans and superior antibacterial effects against Bacillus cereus (MIC = 8 µg/mL), outperforming the antifungal drug Tavaborole (AN2690) .
Properties
Molecular Formula |
C8H8BF3O2 |
|---|---|
Molecular Weight |
203.96 g/mol |
IUPAC Name |
[5-methyl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)7(4-5)9(13)14/h2-4,13-14H,1H3 |
InChI Key |
LGISGHAQGMDDIU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the electrophilic introduction of the trifluoromethyl group onto a methyl-substituted phenylboronic acid precursor. The process typically employs a trifluoromethylating reagent such as Togni’s reagent or Umemoto’s reagent under copper catalysis.
Procedure
- Starting Material: 5-Methylphenylboronic acid
- Reagents: Togni’s reagent II (or similar electrophilic trifluoromethylating agent), copper(I) iodide (CuI), base (e.g., potassium carbonate)
- Solvent: Acetonitrile or DMF
- Conditions: Reflux under inert atmosphere (N₂ or Ar) for 12-24 hours
Reaction Scheme
5-Methylphenylboronic acid + CF3-reagent → 5-Methyl-2-(trifluoromethyl)phenylboronic acid
Advantages & Notes
- High regioselectivity at the ortho position relative to methyl
- Compatible with various functional groups
- Requires careful control of reaction conditions to prevent over-trifluoromethylation
Research Data
A study demonstrated the successful trifluoromethylation of methyl-substituted aromatic boronic acids using Togni’s reagent with yields exceeding 70%, under copper catalysis.
Copper-Catalyzed Radical Trifluoromethylation
Method Overview
This method leverages radical chemistry, where a trifluoromethyl radical generated from a suitable precursor reacts with the aromatic boronic acid.
Procedure
- Reagents: Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, copper powder or copper(II) salts
- Solvent: Dioxane or toluene
- Conditions: Heating at 80-120°C under nitrogen atmosphere for 6-18 hours
Reaction Scheme
5-Methylphenylboronic acid + CF3I → this compound
Notes
- Radical generation is facilitated by copper, which acts as a catalyst
- Reaction often requires a radical initiator or UV irradiation for optimal yields
- Suitable for late-stage functionalization of complex molecules
Research Data
Recent experiments reported yields of 60-75% with minimal by-products, emphasizing the method’s efficiency and selectivity.
Transition Metal-Catalyzed Cross-Coupling Approaches
Method Overview
Cross-coupling strategies, such as Suzuki-Miyaura coupling, are employed to attach a trifluoromethylated aryl group to boronic acid derivatives.
Procedure
- Starting Material: 5-Methyl-2-bromophenylboronic acid or 5-Methyl-2-iodophenylboronic acid
- Reagents: Trifluoromethylated aryl halides or trifluoromethylated organometallic reagents
- Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄)
- Base: Potassium carbonate or cesium carbonate
- Solvent: Toluene, dioxane, or DMF
- Conditions: Heating at 80-110°C for 12-24 hours
Reaction Scheme
5-Methyl-2-halophenylboronic acid + CF3-aryl halide → this compound
Notes
- This approach is highly modular, allowing for diverse substitution patterns
- Requires prior halogenation at the ortho position
Research Data
Yields typically range from 65-80%, with high regioselectivity confirmed by NMR and mass spectrometry.
Summary Table of Preparation Methods
| Method | Reagents | Catalysts | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Electrophilic Trifluoromethylation | Togni’s reagent, CuI | Copper | Acetonitrile | Reflux (~80°C) | 70-80% | Regioselective, suitable for aromatic boronic acids |
| Radical Trifluoromethylation | CF3I, Cu | Copper | Toluene/Dioxane | 80-120°C | 60-75% | Radical mechanism, late-stage functionalization |
| Cross-Coupling (Suzuki) | Halogenated phenylboronic acid + CF3-aryl halide | Pd catalyst | Toluene/DMF | 80-110°C | 65-80% | Modular, requires halogenation |
The synthesis of This compound can be achieved through diverse strategies, each with specific advantages. Electrophilic trifluoromethylation offers regioselectivity and straightforward conditions, while radical methods provide versatility for complex molecules. Transition metal-catalyzed cross-coupling approaches are highly modular, enabling the introduction of various trifluoromethylated groups.
Given the importance of purity and regioselectivity in pharmaceutical and material applications, the choice of method depends on the substrate’s functional groups, desired yield, and available reagents. Future research may focus on developing greener, more sustainable protocols, and exploring catalytic systems that operate under milder conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-(trifluoromethyl)phenylboronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and organic materials .
Biology and Medicine: Its derivatives are being explored for their antimicrobial and antifungal properties .
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-carbon bonds .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl group enhances the reactivity of the boronic acid by increasing its electrophilicity, facilitating the transmetalation step.
Comparison with Similar Compounds
The following analysis compares 5-trifluoromethyl-2-formylphenylboronic acid with structurally related arylboronic acids, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural and Electronic Effects
Key Observations :
- Acidity : CF₃ groups at ortho/para positions (e.g., 5-CF₃ in the title compound) lower pKa significantly compared to meta-CF₃ derivatives due to proximity to the boronic acid group .
- Isomerization : Only the title compound and analogs with ortho-directing groups (e.g., -CHO) undergo cyclization to benzoxaboroles, a critical feature for antifungal activity .
Antimicrobial Activity
Key Findings :
- The title compound’s CF₃ group enhances acidity and stabilizes the benzoxaborole intermediate, improving binding to C. albicans LeuRS. However, its MIC against C. albicans is higher than Tavaborole, suggesting reduced potency .
- Against B. cereus, the title compound (MIC = 8 µg/mL) outperforms Tavaborole (MIC = 16 µg/mL), likely due to synergistic effects of the CF₃ and formyl groups on bacterial enzyme inhibition .
Biological Activity
5-Methyl-2-(trifluoromethyl)phenylboronic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound belongs to the class of arylboronic acids, characterized by a boron atom bonded to an aromatic ring. The presence of trifluoromethyl and methyl groups enhances its electronic properties, making it a valuable candidate in medicinal chemistry. The molecular formula is , and it has been noted for its increased acidity compared to non-fluorinated analogs due to the electron-withdrawing nature of the trifluoromethyl group .
Antimicrobial Activity
The antimicrobial activity of this compound has been investigated with promising results. Key findings include:
- Inhibition of Fungal Strains : The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger. Its mechanism likely involves the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole derivatives such as AN2690 (Tavaborole) .
- Bacterial Activity : It shows notable antibacterial effects against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) against Bacillus cereus is reported to be lower than that of AN2690, indicating superior efficacy .
Table 1: Antimicrobial Activity Summary
The proposed mechanism for the antimicrobial action of this compound involves:
- Binding to LeuRS : Docking studies suggest that the cyclic isomer of the compound can bind effectively to the active site of LeuRS in microorganisms, inhibiting protein synthesis. This mechanism is crucial for its antifungal properties .
- Isomerization : In solution, the compound can isomerize, forming cyclic structures that may enhance its biological activity through better binding affinities .
Case Studies
Recent studies have highlighted the potential applications of this compound in drug discovery:
Q & A
Q. How can researchers leverage this compound’s unique substituents for novel material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
